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Disodium tetrakis(nitrito-N)platinate

Cat. No.: B12644700
CAS No.: 17031-24-2
M. Wt: 425.09 g/mol
InChI Key: KVYUUUPIVIGIDE-UHFFFAOYSA-J
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Description

Context of Platinum(II) Coordination Compounds

Platinum(II) complexes are characterized by their square planar geometry, a consequence of the d⁸ electron configuration of the Pt(II) ion. These compounds are of significant interest due to their diverse applications, ranging from catalysis to materials science and medicine. The reactivity of platinum(II) complexes is often dictated by the nature of the ligands attached to the central metal ion. The kinetic inertness of many of these complexes allows for the isolation and study of various isomeric forms, providing a rich ground for fundamental chemical research.

Significance of Nitrite (B80452) Ligands in Transition Metal Chemistry

The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO). This property gives rise to linkage isomerism, where compounds with the same chemical formula exhibit different structures and properties based on the mode of ligand attachment. The bonding mode is influenced by factors such as the nature of the metal ion, the solvent, and the reaction conditions. In the case of disodium (B8443419) tetrakis(nitrito-N)platinate, the nitrite ligands are bound through the nitrogen atom, a preference often observed for platinum(II).

Historical Development of Platinum Nitrite Complex Research

The study of platinum compounds has a long history, dating back to the 18th century. The systematic investigation of coordination compounds, however, began in the late 19th and early 20th centuries, with the pioneering work of chemists like Alfred Werner. nih.gov Early research on platinum-ammine complexes laid the foundation for understanding coordination chemistry. The investigation of platinum complexes containing nitrite ligands followed, contributing to the development of theories on linkage isomerism and the spectrochemical series. While specific historical milestones for disodium tetrakis(nitrito-N)platinate are not extensively documented, the synthesis and characterization of its potassium analogue, potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]), have been known for a considerable time and have been integral to the broader understanding of tetranitroplatinate(II) complexes.

Interactive Data Tables

Below are tables summarizing key information about this compound and related compounds.

Table 1: Properties of Tetranitroplatinate(II) Salts

PropertyThis compoundPotassium Tetranitroplatinate(II)
Chemical Formula Na₂[Pt(NO₂)₄]K₂[Pt(NO₂)₄]
Molar Mass 425.05 g/mol 457.27 g/mol
Appearance Data not availableWhite to yellowish crystalline powder
Solubility in Water Data not availableSlightly soluble

Table 2: Spectroscopic Data for the [Pt(NO₂)₄]²⁻ Anion

Spectroscopic TechniqueObserved FeatureWavenumber/Chemical Shift
Infrared (IR) Spectroscopy N-O stretching vibrationsData not specifically available for the disodium salt, but characteristic bands for nitro complexes are expected.
Raman Spectroscopy Pt-N stretching vibrationsData not specifically available for the disodium salt.
¹⁹⁵Pt NMR Spectroscopy Chemical Shift (δ)The chemical shift for the [Pt(NO₂)₄]²⁻ anion is not widely reported, but it is expected to be in a region characteristic of Pt(II) complexes with nitrogen-donor ligands. wikipedia.orghuji.ac.il

Structure

2D Structure

Chemical Structure Depiction
molecular formula N4Na2O8Pt-2 B12644700 Disodium tetrakis(nitrito-N)platinate CAS No. 17031-24-2

Properties

CAS No.

17031-24-2

Molecular Formula

N4Na2O8Pt-2

Molecular Weight

425.09 g/mol

IUPAC Name

disodium;platinum;tetranitrite

InChI

InChI=1S/4HNO2.2Na.Pt/c4*2-1-3;;;/h4*(H,2,3);;;/q;;;;2*+1;/p-4

InChI Key

KVYUUUPIVIGIDE-UHFFFAOYSA-J

Canonical SMILES

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Pt]

Origin of Product

United States

Structural Elucidation and Isomerism of Platinum Ii Nitrito Complexes

Coordination Geometry and Bonding in Tetranitroplatinate(II)

The tetranitroplatinate(II) anion, [Pt(NO₂)₄]²⁻, is the central component of disodium (B8443419) tetrakis(nitrito-N)platinate. Its geometry and the nature of its platinum-ligand bonds are fundamental to its chemistry.

Platinum(II) complexes, with their d⁸ electron configuration, typically adopt a square-planar geometry. nih.govnih.gov This is true for the tetranitroplatinate(II) anion, [Pt(NO₂)₄]²⁻, where the platinum atom is at the center of a square, coordinated by four nitrogen atoms from the nitrite (B80452) ligands. acs.orgresearchgate.net This arrangement is a defining characteristic of many d⁸ metal complexes. nih.gov The existence of isomers in related PtCl₂(NH₃)₂ complexes was pivotal for Alfred Werner's proposal of a square planar molecular geometry. wikipedia.org

In the ground state of the tetranitroplatinate(II) anion, the nitrite ligands are bound to the platinum(II) center through the nitrogen atom (nitro-κN). researchgate.netresearchgate.net The platinum-nitrogen bond is a critical feature, and its characteristics can be influenced by the surrounding crystal environment. In complexes like [(Me₄en)Pt(NO₂)₂], the nitrite anion serves as a monodentate N-donor ligand. researchgate.net The stability and reactivity of the complex are directly related to the nature of this Pt-N bond. In related platinum nitrosyl complexes, the Pt-N-O angle is typically bent, in the range of 117-120 degrees. nih.gov

Linkage Isomerism: Nitro- (κN) vs. Nitrito- (κO) Coordination Modes

Linkage isomerism is a key feature of complexes containing ambidentate ligands like the nitrite ion (NO₂⁻), which can coordinate to a metal center through either the nitrogen atom (nitro) or an oxygen atom (nitrito). libretexts.orglibretexts.org This phenomenon gives rise to distinct isomers with the same chemical formula but different connectivity and properties. libretexts.org

A significant characteristic of platinum(II) nitro complexes is their ability to undergo photoinduced linkage isomerization. researchgate.netresearchgate.net When irradiated with ultraviolet (UV) light, the thermodynamically stable nitro isomer (Pt-NO₂, κN) can convert to a metastable nitrito isomer (Pt-ONO, κO). researchgate.netresearchgate.net This process is often studied at low temperatures, such as 180 K, to suppress the thermal relaxation that would convert the nitrito form back to the more stable nitro form. acs.orgresearchgate.net This light-induced transformation has been observed in various platinum(II) complexes, including the [Pt(NO₂)₄]²⁻ anion. acs.orgresearchgate.net The process involves the inversion of the NO ligand from a Pt-NO to a Pt-ON configuration upon irradiation. nih.gov

The efficiency of photoinduced linkage isomerization is not intrinsic to the molecule alone but is heavily influenced by the solid-state environment. acs.orgresearchgate.net Research has established a clear correlation between the "reaction cavity"—the volume of empty space surrounding the nitrite ligand within the crystal lattice—and the percentage of conversion to the nitrito isomer. acs.orgresearchgate.netresearchgate.net A larger reaction cavity provides the necessary physical space for the NO₂ group to reorient itself for O-coordination. researchgate.net The packing of ions in the crystal and the nature of the counter-ions define the size and shape of these cavities, thereby controlling the photoreactivity. researchgate.netresearchgate.net For instance, studies on salts of a cationic platinum(II) nitrito complex with different anions, including [Pt(NO₂)₄]²⁻, demonstrated that the extent of isomerization (ranging from 0% to 80%) was directly correlated with the reaction cavity size. acs.org

Table 1: Correlation Between Reaction Cavity Volume and Photoisomerization Conversion in Platinum(II) Complexes
Complex/PolymorphTemperatureReaction Cavity Volume (ų)Isomerization Conversion (%)Reference
1-Pt(NO₂)₄ (cation)180 KNot Specified49% acs.org
1-FSA (cation)180 KNot Specified80% acs.org
1-PF₆ (α-form)180 K3.44 ų82% researchgate.net
1-PF₆ (β-form, Cation A)180 KNot Specified36% researchgate.net
1-PF₆ (β-form, Cation B)180 KNot Specified100% researchgate.net
1-PF₆ (γ-form)180 KNot Specified40% researchgate.net
[Pt(NO₂)₄]²⁻ anion180 KVaries0–65% acs.orgresearchgate.net

Cis-/Trans- Isomerism in Dinitrito Platinum(II) Complexes

Beyond linkage isomerism, platinum(II) complexes can also exhibit geometric isomerism, specifically cis- and trans-isomerism. This is particularly relevant for square-planar complexes with two sets of different ligands, such as dinitrito platinum(II) complexes.

In a square-planar dinitrito platinum(II) complex, the two nitro ligands can be arranged in two distinct ways:

Cis-isomer : The two nitro ligands are positioned adjacent to each other, at a 90-degree angle. libretexts.orgresearchgate.net An example is the complex [(Me4en)Pt(NO2)2]. researchgate.net

Trans-isomer : The two nitro ligands are located on opposite sides of the platinum center, at a 180-degree angle. libretexts.orgresearchgate.net

This isomerism is famously illustrated by the anticancer drug cisplatin (B142131) (cis-[PtCl₂(NH₃)₂]) and its inactive isomer, transplatin (trans-[PtCl₂(NH₃)₂]). wikipedia.orglibretexts.org The geometric arrangement of the ligands dramatically affects the molecule's properties and biological activity. libretexts.orgnih.gov While transplatin is generally inactive, replacing its ammonia (B1221849) ligands with other groups has led to new, active compounds. wikipedia.org Similarly, for dinitrito complexes, the cis and trans isomers are distinct compounds with different physical and chemical properties.

Supramolecular Assembly and Non-Covalent Interactions Involving [Pt(NO2)4]2-

The tetra-coordinate, square planar [Pt(NO2)4]2- anion, a cornerstone of platinum(II) chemistry, engages in a variety of non-covalent interactions that dictate its arrangement in the solid state and in supramolecular systems. These weak forces, including hydrogen bonding, stacking interactions, and encapsulation, are crucial in the fields of crystal engineering and the design of novel functional materials. The study of these interactions provides insight into the principles of molecular recognition and self-assembly.

In the crystalline structures of salts containing the tetrakis(nitrito-N)platinate(II) anion, hydrogen bonding plays a significant role, particularly when hydrated or when the counter-ion contains hydrogen bond donors. The oxygen atoms of the nitro ligands in the [Pt(NO2)4]2- complex are effective hydrogen bond acceptors.

In hydrated salts, such as the dihydrate of potassium tetranitroplatinate(II), K2[Pt(NO2)4]·2H2O, water molecules can act as a bridge, forming hydrogen bonds with the oxygen atoms of the nitro groups and interacting with the potassium cations. These interactions create an extended, three-dimensional supramolecular network. The presence of water molecules can significantly influence the crystal packing and stability of the compound.

Table 1: Potential Hydrogen Bonding Interactions in Tetranitroplatinate(II) Salts

Donor (D)Acceptor (A)Type of InteractionExample Compound
O-H (Water)O (NO2)IntermolecularK2[Pt(NO2)4]·2H2O
N-H (Amine)O (NO2)Interionic[Cu(en)2][Pt(NO2)4]

The square planar geometry of the [Pt(NO2)4]2- anion makes it amenable to stacking interactions in the solid state. These interactions, driven by weak van der Waals forces and, in some cases, electrostatic interactions, can lead to the formation of one-dimensional columns or other ordered arrangements within the crystal lattice.

In the crystal structure of [Pd(en)2][Pt(NO2)4], the arrangement can be described as quasi-one-dimensional, with stacks of alternating [Pd(en)2]2+ cations and [Pt(NO2)4]2- anions. researchgate.net This alternating arrangement suggests the presence of electrostatic interactions between the positively charged cations and the negatively charged anions, which contribute to the stability of the stacked structure. The planarity of both the cation and the anion facilitates this type of packing.

The specific parameters of these stacking interactions, such as the interplanar distance and the degree of offset between adjacent anions, are influenced by the nature of the counter-ion. For instance, in the crystal structure of K2[Pt(NO2)4], which crystallizes in the monoclinic space group P21/c, the [Pt(NO2)4]2- anions are arranged in a layered fashion, influenced by the surrounding potassium ions.

Table 2: Crystallographic Data for a Representative Tetranitroplatinate(II) Salt

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
K2[Pt(NO2)4]MonoclinicP21/c9.25412.7477.80596.43

Data obtained for the isostructural K2[Pd(NO2)4].

The [Pt(NO2)4]2- anion can act as a guest species, becoming encapsulated within the cavity of a larger host molecule. This host-guest chemistry is a significant area of supramolecular chemistry, with potential applications in areas such as catalysis, sensing, and drug delivery.

A notable example is the encapsulation of the [Pt(NO2)4]2- anion within a self-assembled palladium-based metallacage. Solution NMR studies have demonstrated that the [Pt(NO2)4]2- anion is hosted within the cavity of this nanocage. Furthermore, single-crystal X-ray diffraction has revealed that the guest anion can adopt different orientations within the host, depending on the specific nature of the host-guest interactions. This work highlights the synergistic effects that can operate in guest encapsulation and provides a pathway to understanding chemical interactions in confined nanospaces.

The principles of encapsulating platinum complexes are further illustrated by systems involving Pt(IV) prodrugs hosted within Pt(II) cages. Although these involve different platinum species, the underlying concepts of host-guest interactions are analogous and demonstrate the versatility of platinum complexes in supramolecular chemistry.

Table 3: Examples of Host-Guest Systems Involving Platinum Complexes

Host SystemGuest SpeciesMethod of CharacterizationKey Findings
Palladium-based metallacage[Pt(NO2)4]2-NMR, Single-crystal X-ray diffractionGuest anion is hosted within the nanocage cavity in different orientations.

Advanced Spectroscopic Characterization Techniques for Tetrakis Nitrito N Platinate Ii Systems

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For tetrakis(nitrito-N)platinate(II) systems, this technique elucidates the coordination geometry around the central platinum(II) ion and the specific binding mode of the ambidentate nitrite (B80452) ligands.

In the solid state, the anion of disodium (B8443419) tetrakis(nitrito-N)platinate, [Pt(NO₂)₄]²⁻, adopts a square planar geometry, which is characteristic of d⁸ metal ions like Pt(II). ncert.nic.in X-ray diffraction studies on related compounds confirm that the four nitrito ligands are coordinated to the platinum center through their nitrogen atoms, justifying the "nitrito-N" nomenclature. researchgate.net The Pt-N bond lengths are a critical parameter obtained from these studies, providing direct evidence of the coordination. The geometry is typically a slightly distorted square plane. Efforts to obtain crystal structures for some nitrite complexes can be complicated by factors such as photosensitivity in the X-ray beam, which may require low-dose measurement techniques. researchgate.netnih.gov

Table 1: Representative Crystallographic Data for Square Planar Pt(II) Complexes

Parameter Typical Value/Observation Significance
Coordination Geometry Square Planar Characteristic for d⁸ Pt(II) centers. ncert.nic.in
Pt-N Bond Length (Å) ~2.0 - 2.1 Å Confirms coordination via the nitrogen atom.
N-Pt-N Bond Angles (°) ~90° and ~180° Defines the square planar arrangement.
Ligand Orientation The planes of the NO₂ ligands are oriented relative to the coordination plane. Influences crystal packing and intermolecular interactions.

Note: Data is generalized for square planar Pt(II) complexes with N-donor ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. wikipedia.org For tetrakis(nitrito-N)platinate(II) systems, multinuclear NMR provides detailed information about the electronic environment of the platinum center and the surrounding ligands.

While the [Pt(NO₂)₄]²⁻ ion itself contains no hydrogen or carbon, NMR studies are often performed on related systems or use internal standards. The most informative nuclei for this specific complex are ¹⁹⁵Pt and ¹⁵N (if isotopically enriched).

¹⁹⁵Pt NMR: The ¹⁹⁵Pt nucleus (I=1/2, 33.8% natural abundance) is exceptionally sensitive to its chemical environment, with a chemical shift range spanning over 13,000 ppm. wikipedia.org This high sensitivity makes ¹⁹⁵Pt NMR an excellent tool for identifying platinum species in solution. researchgate.net The chemical shift is highly dependent on the oxidation state, coordination number, and the nature of the coordinated ligands. wikipedia.org For Pt(II) complexes with four nitrogen donor ligands, the chemical shifts appear in a characteristic region. The resonance for the [Pt(NO₂)₄]²⁻ anion would be a single peak, confirming the magnetic equivalence of the four nitrito ligands in solution. The chemical shift value itself provides a fingerprint for the specific coordination environment. mdpi.com

¹⁵N NMR: ¹⁵N NMR spectroscopy directly probes the nitrogen atoms of the nitrito ligands. The chemical shift and the one-bond coupling constant (¹J(¹⁹⁵Pt-¹⁵N)) are diagnostic of the bonding environment. huji.ac.il The magnitude of ¹J(¹⁹⁵Pt-¹⁵N) is influenced by the ligand trans to the nitrogen atom, a phenomenon known as the trans-influence. wikipedia.orghuji.ac.il In a symmetrical complex like [Pt(NO₂)₄]²⁻, where each nitrito ligand is trans to another nitrito ligand, a specific coupling constant would be expected.

Table 2: Typical NMR Parameters for Pt(II)-Nitrogen Complexes

Nucleus Parameter Typical Range/Observation Information Provided
¹⁹⁵Pt Chemical Shift (δ) -3000 to -3500 ppm (vs. K₂PtCl₄) Highly sensitive to coordination sphere; confirms Pt(II)-N₄ environment. mdpi.com
¹⁵N Chemical Shift (δ) -50 to -90 ppm (relative to NH₃) Indicates N-coordination; sensitive to trans ligand. researchgate.net
¹⁵N Coupling Constant ¹J(¹⁹⁵Pt-¹⁵N) 160 - 390 Hz Confirms direct Pt-N bond; magnitude reflects trans-influence. huji.ac.il

Note: Ranges are illustrative and depend on the specific complex and solvent.

NMR is instrumental in distinguishing between different isomers in solution. For platinum-nitrite systems, the most relevant isomerism is linkage isomerism: the nitrite ion can bind through the nitrogen atom (nitro, -NO₂) or through one of the oxygen atoms (nitrito, -ONO).

While vibrational spectroscopy is often the primary tool for distinguishing nitro from nitrito coordination, NMR provides confirmatory evidence. nih.gov A nitro isomer ([Pt(NO₂)₄]²⁻) would exhibit different ¹⁹⁵Pt and ¹⁵N chemical shifts compared to a hypothetical nitrito isomer ([Pt(ONO)₄]²⁻) due to the significant change in the electronic environment around the platinum and nitrogen nuclei. Furthermore, NMR is used to distinguish geometric isomers (cis vs. trans) in related, less symmetrical complexes, as the different spatial arrangements lead to distinct sets of NMR signals. mdpi.comlibretexts.org For the highly symmetrical [Pt(NO₂)₄]²⁻ anion, the appearance of a single ¹⁹⁵Pt NMR signal confirms its square planar geometry and the equivalence of the four ligands in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.gov They are particularly powerful for characterizing the coordination mode of the nitrite ligand. The vibrational frequencies of the NO₂⁻ group are highly sensitive to whether it coordinates through the nitrogen or an oxygen atom. nih.govutas.edu.au

For a nitrito-N (nitro) complex like [Pt(NO₂)₄]²⁻, the key vibrational modes are:

Asymmetric Stretch (ν_as(NO₂)) : This involves the two N-O bonds stretching out of phase.

Symmetric Stretch (ν_s(NO₂)) : This involves the two N-O bonds stretching in phase.

Deformation/Bending (δ(ONO)) : This is the scissoring motion of the O-N-O angle.

Coordination through the nitrogen atom in a nitro complex results in characteristic shifts of these frequencies compared to the free nitrite ion. utas.edu.au In contrast, coordination through an oxygen atom in a nitrito-O complex leads to a greater separation between the N=O and N-O stretching frequencies. nih.gov

Table 3: Characteristic Vibrational Frequencies for N-Coordinated Nitrite Ligands

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
ν_as(NO₂) (Asymmetric Stretch) ~1450 - 1490 Stretching of N-O bonds (out-of-phase). nih.gov
ν_s(NO₂) (Symmetric Stretch) ~1310 - 1340 Stretching of N-O bonds (in-phase). nih.gov
δ(ONO) (Bending) ~820 - 850 O-N-O angle deformation (scissoring). nih.gov
ν(Pt-N) (Pt-N Stretch) ~300 - 400 Stretching of the platinum-nitrogen bond.

Note: Frequencies are approximate and can vary with the cation and solid-state packing effects.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing charged coordination complexes like [Pt(NO₂)₄]²⁻ from solution. nih.govnih.gov

The primary application of MS in this context is to confirm the molecular mass of the complex anion. In negative ion mode, the ESI-MS spectrum of a solution of disodium tetrakis(nitrito-N)platinate would be expected to show a prominent peak corresponding to the [Pt(NO₂)₄]²⁻ anion at an m/z value equal to half its mass. It may also show peaks for adducts, such as {[Pt(NO₂)₄]Na}⁻.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the parent ion into smaller fragments. For [Pt(NO₂)₄]²⁻, collision-induced dissociation would likely lead to the sequential loss of neutral NO₂ ligands.

Table 4: Expected Ions in ESI-Mass Spectrum of Na₂[Pt(NO₂)₄]

Ion Formula Expected m/z (for ¹⁹⁵Pt) Description
Parent Ion [Pt(NO₂)₄]²⁻ 189.5 Molecular anion of the complex.
Sodium Adduct {[Pt(NO₂)₄]Na}⁻ 401.9 Adduct of the anion with a sodium counter-ion.
Fragment Ion [Pt(NO₂)₃]⁻ 333.0 Loss of one NO₂ group.

Note: m/z values are calculated based on the most abundant isotopes and are approximate.

Electrical Conductivity Measurements for Ion Counting and Solution Behavior

Electrical conductivity measurements provide a simple yet effective method for determining the number of ions a complex dissociates into when dissolved in a solvent. This technique was historically crucial for establishing the fundamental principles of coordination chemistry, such as differentiating between coordinated and counter-ions. ncert.nic.in

The molar conductivity (Λ_M) of a solution is measured and compared to established ranges for different electrolyte types (i.e., the number of ions produced per formula unit). For this compound, Na₂[Pt(NO₂)₄], the compound is expected to dissociate in water into three ions: two sodium cations (Na⁺) and one tetrakis(nitrito-N)platinate(II) anion ([Pt(NO₂)₄]²⁻).

Na₂[Pt(NO₂)₄] (s) → 2 Na⁺ (aq) + [Pt(NO₂)₄]²⁻ (aq)

The measured molar conductivity would therefore fall into the expected range for a 2:1 electrolyte, confirming that the four nitrito groups are bound to the platinum center within the coordination sphere and are not present as free ions in solution. ncert.nic.in This distinguishes it from a potential simple salt mixture. The high ionic conductivity is a characteristic feature of such aqueous solutions. acs.org

Table 5: Expected Molar Conductivity

Compound Solvent Expected Electrolyte Type Expected Molar Conductivity (Λ_M) Range (S·cm²·mol⁻¹)
Na₂[Pt(NO₂)₄] Water 2:1 235 - 275

Note: The conductivity range is typical for 2:1 electrolytes at room temperature and standard concentrations (e.g., 10⁻³ M).

Reactivity and Transformation Mechanisms of Disodium Tetrakis Nitrito N Platinate

Ligand Exchange Reactions and Substitution Kinetics

Ligand substitution reactions in square planar d⁸ complexes, such as disodium (B8443419) tetrakis(nitrito-N)platinate, are fundamental to their chemistry. These reactions involve the replacement of one or more of the nitrito ligands by another ligand. The kinetics and mechanism of these substitutions are influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the electronic and steric properties of the complex itself.

General Mechanism:

Ligand substitution reactions in square planar Pt(II) complexes predominantly proceed via an associative mechanism . libretexts.orgresearchgate.net This mechanism involves two steps:

Formation of a five-coordinate intermediate: The incoming nucleophilic ligand (Y) attacks the square planar complex, forming a five-coordinate trigonal bipyramidal intermediate.

Dissociation of the leaving group: The leaving ligand (X, in this case, a nitrito ligand) detaches from the intermediate to form the final square planar product.

The rate of these reactions is typically dependent on the concentration of both the platinum complex and the incoming ligand, following a two-term rate law:

Rate = k₁[PtL₄] + k₂[PtL₄][Y]

The first term (k₁) represents a solvent-assisted pathway, where a solvent molecule first coordinates to the platinum center, followed by substitution by the incoming ligand. The second term (k₂) represents the direct associative pathway.

Influence of Ligands:

The rate of substitution is significantly influenced by the trans effect , which is the ability of a ligand to labilize the ligand trans to it. libretexts.org The nitrito ligand (NO₂⁻) has a moderate trans-directing influence. The general trend for the trans effect in platinum(II) complexes follows the order:

CN⁻ > CO > NO > C₂H₄ > H⁻ > PR₃ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

This indicates that in a stepwise substitution, the ligand trans to an already substituted position will be more readily replaced.

Kinetic Data:

While specific kinetic data for the ligand substitution reactions of disodium tetrakis(nitrito-N)platinate are not extensively reported in the literature, a qualitative understanding can be derived from studies on analogous platinum(II) complexes. The reactions are generally slow, allowing for mechanistic studies. libretexts.org

Table 1: General Kinetic Characteristics of Ligand Substitution in Square Planar Pt(II) Complexes

FeatureDescription
Mechanism Primarily associative (A or Iₐ)
Intermediate Five-coordinate trigonal bipyramidal
Rate Law Two-term: Rate = k₁[Complex] + k₂[Complex][Y]
Influence of Entering Ligand Rate is sensitive to the nature and concentration of the incoming ligand.
Influence of Leaving Group The strength of the Pt-leaving group bond affects the rate.
Stereochemistry Reactions proceed with retention of configuration.

This table presents generalized information based on the known reactivity of square-planar Pt(II) complexes.

Photo-Reactivity and Light-Induced Structural Transformations

The photochemistry of coordination compounds involves electronic transitions to excited states upon absorption of light, which can lead to various chemical transformations. For this compound, photo-reactivity would primarily involve the electronic transitions associated with the platinum center and the nitrito ligands.

Electronic Transitions:

The UV-visible absorption spectrum of the [Pt(NO₂)₄]²⁻ anion is expected to show intense ligand-to-metal charge transfer (LMCT) bands in the UV region, and weaker d-d transition bands in the lower energy region. Absorption of photons corresponding to these energies can populate excited states with different geometries and reactivities compared to the ground state.

Potential Photoreactions:

While specific studies on the photo-reactivity of this compound are limited, potential light-induced transformations could include:

Photo-aquation: In aqueous solutions, irradiation could lead to the substitution of a nitrito ligand by a water molecule.

Photo-isomerization: The nitrito ligand is an ambidentate ligand, capable of coordinating through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO). While the ground state is the N-bonded isomer, photo-excitation could potentially lead to linkage isomerization to the O-bonded form.

Photoredox Reactions: Absorption of high-energy photons could induce redox processes, potentially leading to the oxidation of Pt(II) to Pt(III) or Pt(IV), or the reduction of the nitrito ligand.

Table 2: Potential Photo-Induced Reactions of this compound

Reaction TypeProposed Transformation
Photo-aquation [Pt(NO₂)₄]²⁻ + H₂O + hν → [Pt(NO₂₃(H₂O)]⁻ + NO₂⁻
Linkage Isomerization [Pt(NO₂)₄]²⁻ + hν → [Pt(NO₂)₃(ONO)]²⁻
Photoredox [Pt(NO₂)₄]²⁻ + hν → [Pt(NO₂)₄]⁻ + e⁻ (Oxidation)

This table outlines hypothetical photoreactions based on the general photochemical behavior of platinum complexes and the nature of the nitrito ligand.

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound are centered around the ability of the platinum ion to exist in different oxidation states, primarily Pt(II), Pt(III), and Pt(IV).

Redox Processes:

The [Pt(NO₂)₄]²⁻ anion can undergo both oxidation and reduction processes.

Oxidation: The Pt(II) center can be oxidized to Pt(III) or Pt(IV). Studies on the closely related potassium salt, K₂[Pt(NO₂)₄], have shown that X-ray irradiation leads to the formation of stable Pt(III) complexes. mdpi.com This suggests that electrochemical oxidation should also be a feasible process. The oxidation potential would be influenced by the solvent and the supporting electrolyte. The reaction of K₂[Pt(NO₂)₄] with certain aqueous acids has also been shown to produce Pt(III) species. acs.org

Reduction: The Pt(II) center can be reduced to Pt(0). This process is often irreversible and can lead to the deposition of metallic platinum.

Cyclic Voltammetry:

A hypothetical cyclic voltammogram of this compound would be expected to show an oxidative wave corresponding to the Pt(II)/Pt(III) or Pt(II)/Pt(IV) couple and a reductive wave for the Pt(II)/Pt(0) process. The reversibility of these processes would provide information about the stability of the oxidized and reduced species.

Table 3: Expected Electrochemical Processes for this compound

ProcessHalf-ReactionExpected Nature
Oxidation [Pt(NO₂)₄]²⁻ → [Pt(NO₂)₄]⁻ + e⁻Potentially reversible or quasi-reversible
Reduction [Pt(NO₂)₄]²⁻ + 2e⁻ → Pt(s) + 4NO₂⁻Typically irreversible

This table is based on the known electrochemical behavior of analogous Pt(II) complexes and related research on tetranitroplatinate(II) salts.

Theoretical and Computational Investigations of the Pt No2 4 2 Anion

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) is a primary computational tool for investigating the geometric and electronic properties of transition metal complexes. For platinum-containing species, accurate predictions require careful selection of functionals and basis sets, often incorporating relativistic corrections and solvation models. libretexts.org Studies on platinum complexes have suggested that hybrid functionals like PBE0, in conjunction with basis sets such as def2-TZVP and appropriate corrections for dispersion and solvation, provide reliable geometric predictions. libretexts.org

ParameterExperimental Value (from X-ray Diffraction)
Pt-N Bond Length 2.012 - 2.032 Å
Coordination Geometry Planar
Dihedral Angles (Pt-N-O plane vs. Coordination Plane) 26°, 67°, 71°

Table 1: Selected Experimental Geometric Parameters for the [Pt(NO₂)₄]²⁻ Anion within a Crystal Lattice. Data sourced from studies on salts containing the anion. acs.orgresearchgate.net

DFT calculations would typically be employed to generate a full set of optimized bond lengths (Pt-N, N-O) and angles (N-Pt-N, O-N-O) for the anion in a gaseous phase or with a continuum solvation model to compare with experimental data and to understand the intrinsic electronic preferences of the isolated anion.

Computational Analysis of Linkage Isomerization Mechanisms and Energy Barriers

Linkage isomerism, where the nitrite (B80452) ligand coordinates through the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO), is a well-documented phenomenon in transition metal chemistry. manchester.ac.ukku.dk Computational studies on related complexes, such as those of cobalt(III) and nickel(II), suggest that this isomerization occurs via an intramolecular pathway, likely involving a higher-coordinate transition state. researchgate.net

For the [Pt(NO₂)₄]²⁻ anion, specific computational studies on the thermal isomerization pathway and its associated energy barriers are not extensively documented in the literature. However, the photoisomerization of this anion has been investigated. acs.orgresearchgate.net In a study of a salt containing both a cationic platinum(II) nitrito complex and the [Pt(NO₂)₄]²⁻ anion, ultraviolet irradiation at 180 K induced nitro-to-nitrito linkage isomerization. acs.org The extent of this photoisomerization for the [Pt(NO₂)₄]²⁻ anion was found to vary significantly (from 0% to 65%) and was correlated with the volume of the "reaction cavity" surrounding the individual NO₂ ligands within the crystal lattice. acs.orgresearchgate.net This indicates a strong environmental influence on the feasibility of the isomerization process.

A full computational analysis would involve locating the transition state structure for the nitro-to-nitrito rearrangement. This calculation would provide the activation energy barrier, offering a quantitative measure of the kinetic stability of the nitro isomer with respect to thermal isomerization. Such calculations have been performed for other types of reactions, demonstrating their utility in elucidating mechanisms and reaction feasibility. e3s-conferences.org

Molecular Orbital Theory Applications to Bonding and Reactivity

Molecular Orbital (MO) theory provides a detailed picture of the bonding in transition metal complexes by considering the combination of metal and ligand orbitals. For a square planar d⁸ complex like [Pt(NO₂)₄]²⁻ (Point Group D₄h), a qualitative MO diagram can be constructed based on the well-understood model for analogous complexes like [PtCl₄]²⁻. youtube.comhuntresearchgroup.org.uk

The key interactions involve the platinum 5d, 6s, and 6p orbitals and the sigma (σ) and pi (π) orbitals of the four nitrite ligands.

Sigma (σ) Bonding: The ligand group orbitals (LGOs) of σ symmetry (a₁g + b₁g + eᵤ) combine with the platinum orbitals of matching symmetry (5d₂², 6s for a₁g; 5dₓ²-y² for b₁g; 6pₓ, 6pᵧ for eᵤ). This forms a set of low-energy bonding MOs, which are primarily ligand-based and accommodate the eight sigma-donated electrons from the four ligands, and a set of high-energy antibonding MOs. The metal's 5dₓ²-y² orbital is heavily involved in an antibonding interaction (b₁g*), pushing it to a very high energy level, which remains unoccupied. youtube.cominflibnet.ac.in

Pi (π) Bonding and Non-bonding Orbitals: The remaining platinum d-orbitals (dₓᵧ, dₓz, dᵧz) have symmetries (b₂g and e₉) that allow them to interact with the π orbitals of the nitrite ligands. The dₓᵧ orbital (b₂g) interacts with in-plane π orbitals of the ligands, while the dₓz and dᵧz orbitals (e₉) interact with out-of-plane π orbitals. The platinum d₂² orbital (a₁g) is largely non-bonding with respect to sigma interactions but can have some minor π interaction. The eight d-electrons of the Pt(II) center fill these lower-energy orbitals.

The resulting qualitative energy ordering for the metal d-orbital-based MOs is typically: e₉ (dₓz, dᵧz) < b₂g (dₓᵧ) < a₁g (d₂²) << b₁g* (dₓ²-y²). The highest occupied molecular orbital (HOMO) is the a₁g (d₂²), and the lowest unoccupied molecular orbital (LUMO) is the antibonding b₁g* (dₓ²-y²). The large energy gap between the HOMO and LUMO contributes to the stability of square planar d⁸ complexes.

Molecular OrbitalPrimary Metal Orbital ContributionBonding/Non-bonding/Antibonding Character
b₁g *dₓ²-y²σ-antibonding (LUMO)
a₁g d₂²Non-bonding / weakly π-bonding (HOMO)
b₂g dₓᵧπ-bonding/antibonding
e₉ dₓz, dᵧzπ-bonding/antibonding

Table 2: Simplified Qualitative Molecular Orbital Scheme for the d-orbitals in a Square Planar [Pt(NO₂)₄]²⁻ Complex.

Predictive Modeling of Stability and Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the stability and spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Spectroscopic Properties: The vibrational spectra (IR and Raman) of [Pt(NO₂)₄]²⁻ can be predicted using DFT calculations. These calculations yield harmonic frequencies that are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies. longdom.org Early studies performed a normal coordinate treatment on the [Pt(NO₂)₄]²⁻ anion to provide complete assignments for its infrared spectrum. researchgate.net More modern DFT approaches can predict the full IR and Raman spectra, including intensities, which is invaluable for assigning experimental bands to specific vibrational modes, such as the characteristic Pt-N stretches and the symmetric and asymmetric NO₂ stretches. nih.govarxiv.org

Stability: The thermodynamic stability of the [Pt(NO₂)₄]²⁻ anion can be assessed computationally. umn.edu This involves calculating the Gibbs free energy of potential decomposition reactions. For example, one could model its decomposition into simpler platinum compounds or its oxidation. A negative Gibbs free energy for a proposed decomposition pathway would indicate that the complex is thermodynamically unstable with respect to that pathway. researchgate.netmdpi.com Such predictive modeling is crucial for understanding the conditions under which a compound can be synthesized and stored.

Specialized Applications in Materials Science and Catalysis

Utilization as a Precursor in Platinum Deposition Processes

The synthesis of platinum nanoparticles is a significant area of research due to their catalytic, electronic, and optical properties. Various platinum precursors are utilized for this purpose, and while specific studies on Disodium (B8443419) tetrakis(nitrito-N)platinate are not extensively documented in publicly available literature, the use of related platinum compounds provides insight into its potential role. For instance, platinum compounds containing alkali metals are mentioned in patents for producing platinum nanoparticles. google.com The general method involves the reduction of a platinum salt in the presence of a carbon support and a capping agent to form and stabilize the nanoparticles. google.com

The choice of precursor can significantly influence the size, morphology, and, consequently, the catalytic activity of the resulting platinum nanoparticles. nih.gov For example, the reduction of platinum(IV) ions to platinum(0) is a common route, often indicated by a color change in the reaction solution. nih.gov Green synthesis methods, employing biological entities like fungi, have also been explored for the reduction of platinum precursors such as H₂PtCl₆. nih.gov In such processes, the platinum salt is reduced to form nanoparticles, which can then be used in various applications. While direct evidence for Disodium tetrakis(nitrito-N)platinate is scarce, its nature as a water-soluble platinum(II) salt suggests its suitability as a precursor in similar reduction-deposition processes for creating platinum nanomaterials.

Catalytic Activity of Related Platinum(II) Nitrite (B80452) Complexes

Platinum(II) complexes are renowned for their catalytic prowess in a variety of organic transformations. While the catalytic activity of this compound itself is not widely reported, the behavior of other platinum(II) complexes, particularly in hydrosilylation and NOx abatement, offers a valuable comparative framework.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of silicone polymer chemistry and is predominantly catalyzed by platinum compounds. mdpi.com Platinum-based catalysts, including Speier's and Karstedt's catalysts, are highly effective but can be expensive. mdpi.comnih.gov Research into alternative and more cost-effective platinum(II) precatalysts is ongoing. nih.govillinois.edu

The general mechanism for platinum-catalyzed hydrosilylation involves the oxidative addition of the Si-H bond to the platinum center, followed by migratory insertion of the alkene and subsequent reductive elimination to form the Si-C bond. mdpi.com The nature of the ligands surrounding the platinum atom plays a crucial role in the catalyst's activity and stability. While there is extensive research on platinum(II) complexes with various ligands such as di-ω-alkenyl, illinois.edu thioether, and N-heterocyclic carbene ligands for hydrosilylation, specific studies detailing the catalytic activity of platinum(II) nitrite complexes, including this compound, are not prominent in the available literature. However, the fundamental principles of platinum(II) catalysis suggest that, under appropriate conditions, the nitrite ligands could potentially be displaced to allow for the catalytic cycle to proceed. The development of "slow-release" precatalysts is a key area of interest, aiming for controlled catalytic activity that is triggered by heat, for example. illinois.edu

The reduction of nitrogen oxides (NOₓ) is a critical environmental concern, particularly from stationary combustion sources and vehicle emissions. google.com Selective Catalytic Reduction (SCR) is a widely used technology for this purpose, often employing catalysts that can operate under various conditions. rsc.orgresearchgate.net Platinum-based catalysts are effective in the oxidation of NO to NO₂, a key step in many NOₓ storage and reduction systems. google.com

Application in Protein Crystallography: Heavy-Atom Derivatization for Phase Determination

X-ray crystallography is a powerful technique for determining the three-dimensional structures of macromolecules like proteins. A significant challenge in this method is the "phase problem," which can be overcome by preparing heavy-atom derivatives of the protein crystals. nih.gov This involves introducing atoms of high atomic number into the crystal lattice, which significantly alters the X-ray diffraction pattern and allows for the determination of the phases. nih.gov

Platinum compounds are among the "popular" heavy-atom reagents used for this purpose. harlanteklad.cn They are known to react with specific amino acid residues, primarily methionine and histidine. nih.gov The process of derivatization is often empirical, involving soaking the protein crystal in a solution containing the heavy-atom compound. harlanteklad.cn Commonly used platinum reagents for this purpose include potassium tetrachloroplatinate (K₂PtCl₄) and potassium tetracyanoplatinate(II) (K₂Pt(CN)₄). harlanteklad.cnresearchgate.net

While direct citations for the use of this compound in protein crystallography are not readily found in the surveyed literature, the established use of its chloro- and cyano-analogs suggests that the tetrakis(nitrito-N)platinate(II) anion could also serve as a heavy-atom source. The choice of a particular heavy-atom compound depends on factors such as its reactivity with the protein, its solubility in the crystallization buffer, and its ability to bind without disrupting the crystal lattice. nih.gov The development of rational approaches to heavy-atom screening aims to move beyond trial-and-error by predicting the reactivity of different heavy-atom compounds with the target protein. nih.gov

Analytical Methodologies for Detection and Quantification

Spectrophotometric Approaches

Spectrophotometry offers a cost-effective and accessible method for the quantification of metal complexes, including those of platinum. These methods rely on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration.

Direct UV-Vis spectrophotometry can be utilized for the quantification of the tetrakis(nitrito-N)platinate(II) anion, [Pt(NO₂)₄]²⁻. Platinum(II) complexes are known to exhibit d-d electronic transitions and charge-transfer bands in the ultraviolet and visible regions of the electromagnetic spectrum. The bright yellow color of analogous compounds like potassium tetranitroplatinate(II) suggests that disodium (B8443419) tetrakis(nitrito-N)platinate also absorbs light in the visible spectrum, making it amenable to colorimetric analysis. chemimpex.com

For enhanced sensitivity and selectivity, various colorimetric reagents can be employed to form intensely colored complexes with platinum. While specific reagents for the direct derivatization of the tetrakis(nitrito-N)platinate(II) complex are not extensively documented in readily available literature, general methods for platinum determination can be adapted. These often involve a pre-reduction or pre-oxidation step to convert the platinum into a more reactive form before chelation.

Table 1: General Spectrophotometric Methods for Platinum Determination

Reagent Wavelength (λmax) Remarks
Stannous Chloride ~403 nm A widely used method where platinum forms a yellow-orange complex in a hydrochloric acid medium.
Dithizone ~710 nm Forms a colored complex with platinum that can be extracted into an organic solvent.

The application of these methods to disodium tetrakis(nitrito-N)platinate would necessitate a sample preparation step to break down the nitrito complex, likely through acid digestion, to ensure the platinum is available to react with the colorimetric agent. The choice of method would depend on the sample matrix and the required level of sensitivity.

Atomic Absorption Spectrometry (AAS) and Plasma Emission Spectroscopy

Atomic spectrometry techniques, such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), are powerful tools for determining the total platinum content in a sample containing this compound. These methods are highly sensitive and can provide accurate quantification even at trace levels.

Atomic Absorption Spectrometry (AAS) , particularly with a graphite (B72142) furnace atomizer (GF-AAS), offers excellent sensitivity for platinum determination. The sample is first atomized at a high temperature, and the absorption of light by the ground-state platinum atoms is measured. For the analysis of this compound, the sample would first need to be digested, typically using a mixture of strong acids like aqua regia, to decompose the complex and bring the platinum into a suitable solution form.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is another robust technique for platinum analysis. In ICP-AES, the sample solution is introduced into an argon plasma, which excites the platinum atoms to higher energy levels. As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the platinum concentration. ICP-AES is known for its ability to perform multi-element analysis and its high throughput.

Sample preparation for both AAS and ICP-AES is a critical step. For materials containing this compound, a complete digestion is necessary to eliminate matrix effects and to convert the platinum into a soluble form. High-pressure microwave digestion systems are often used to accelerate this process.

Table 2: Typical Instrumental Parameters for Platinum Analysis by AAS and ICP-AES

Parameter Graphite Furnace AAS (GF-AAS) Inductively Coupled Plasma - AES (ICP-AES)
Wavelength 265.9 nm 265.945 nm, 214.423 nm, 306.471 nm
Lamp Platinum hollow cathode lamp Not applicable
Atomization Temp. 2500 - 2700 °C Not applicable
Plasma Gas Not applicable Argon
Sample Preparation Acid digestion (e.g., aqua regia) Acid digestion, fusion with sodium peroxide researchgate.net

| Matrix Modifier | Often used to reduce interferences | Generally not required |

These techniques provide a determination of the total platinum content, not the specific chemical form of the platinum complex.

Chromatographic Separation Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are well-suited for the separation and quantification of individual platinum species, including this compound, from a mixture. This specificity is a key advantage over atomic spectrometry methods.

The analysis of polar platinum complexes like this compound by reversed-phase HPLC (RP-HPLC) can be challenging due to their poor retention on nonpolar stationary phases. nih.gov To overcome this, several strategies can be employed:

Ion-Pair Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral, more hydrophobic complex with the anionic tetranitroplatinate(II), thereby increasing its retention on a C18 or similar column.

Derivatization: The complex can be derivatized with a suitable reagent to form a less polar and more easily detectable product. For instance, diethyldithiocarbamate (B1195824) has been used for the derivatization of platinum drugs prior to HPLC analysis. nih.gov

Anion-Exchange Chromatography: This technique directly separates anions based on their interaction with a positively charged stationary phase and is a viable option for the direct analysis of the [Pt(NO₂)₄]²⁻ anion.

The choice of detector is also critical. A UV-Vis detector can be used, leveraging the inherent absorbance of the platinum complex. For higher sensitivity and specificity, an ICP-MS can be coupled with the HPLC system (HPLC-ICP-MS), which allows for the quantification of platinum in the eluent at very low concentrations.

Table 3: Illustrative HPLC Method for Platinum Complex Separation

Parameter Condition
Column C18 reversed-phase (with ion-pairing) or Anion-exchange
Mobile Phase Acetonitrile/water gradient with an ion-pairing reagent (e.g., tetrabutylammonium) or an aqueous buffer for anion exchange
Flow Rate 0.5 - 1.5 mL/min
Detector UV-Vis (e.g., 210-280 nm) or ICP-MS (monitoring m/z for platinum isotopes)

| Injection Volume | 10 - 50 µL |

The development of a specific HPLC method for this compound would require careful optimization of the column, mobile phase composition, and detector settings to achieve the desired separation and sensitivity.

Q & A

Q. What protocols ensure accurate elemental analysis for sodium and platinum in this complex?

  • Methodology : Use inductively coupled plasma optical emission spectroscopy (ICP-OES) with internal standards (e.g., Y for Pt, Li for Na). Calibrate against certified reference materials (CRMs) to achieve ±1% error margins. For organic residues, combine with combustion analysis (C, H, N) .

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